![molecular formula C15H22FNO5S B2491561 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide CAS No. 2320898-08-4](/img/structure/B2491561.png)
3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide
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Description
Sulfonamides are a class of organic compounds widely studied for their diverse chemical properties and applications in pharmaceuticals, agrochemicals, and materials science. These compounds contain the sulfonamide group, which consists of a sulfur atom double-bonded to two oxygen atoms and a single bond to a nitrogen atom.
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. A novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), has been introduced, improving the enantioselectivity of the products in certain reactions (Yasui et al., 2011).
Molecular Structure Analysis
The molecular structure of sulfonamides can significantly affect their chemical properties and interactions. For example, the crystal structures of certain sulfonamides have revealed two-dimensional architectures controlled by C—H⋯πaryl interactions and three-dimensional architectures facilitated by C—H⋯O intermolecular interactions (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides can participate in various chemical reactions, including electrophilic fluorination, which can enhance the selectivity and potency of these compounds in inhibiting specific enzymes or receptors. The introduction of a fluorine atom has been shown to preserve COX-2 potency and notably increase COX1/COX-2 selectivity in certain derivatives (Hashimoto et al., 2002).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The crystal structures often determine the material's stability, solubility, and reactivity. Investigations into these properties can aid in the development of more effective and selective compounds for various applications.
Chemical Properties Analysis
Sulfonamides' chemical properties, including acidity, basicity, reactivity with nucleophiles and electrophiles, and ability to form hydrogen bonds, make them versatile intermediates in organic synthesis and potential drug candidates. Their inhibitory activity against various enzymes can be enhanced by modifications to the sulfonamide group, such as fluorination, which affects both their acidity and lipophilicity (Blackburn & Türkmen, 2005).
Mechanism of Action
properties
IUPAC Name |
3-fluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO5S/c1-21-14-5-4-12(10-13(14)16)23(19,20)17-11-15(22-9-8-18)6-2-3-7-15/h4-5,10,17-18H,2-3,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZKIBIAKXDUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)OCCO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide |
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